Cas no 18678-14-3 (2-Phenylthieno[3,2-d]pyrimidin-4-ol)

2-Phenylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound featuring a fused thienopyrimidine core with a phenyl substituent at the 2-position and a hydroxyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its rigid, planar framework enhances binding affinity in biological systems, particularly in kinase inhibition and other therapeutic targets. The compound’s synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored properties. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its well-defined structure also facilitates mechanistic studies in catalysis and photophysical processes.
2-Phenylthieno[3,2-d]pyrimidin-4-ol structure
18678-14-3 structure
Product Name:2-Phenylthieno[3,2-d]pyrimidin-4-ol
CAS No:18678-14-3
MF:C12H8N2OS
MW:228.269721031189
MDL:MFCD03011928
CID:1026657
PubChem ID:135427583
Update Time:2025-10-28

2-Phenylthieno[3,2-d]pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylthieno[3,2-d]pyrimidin-4-ol
    • 2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
    • HMS1368M12
    • 2-PHENYL-3H-THIENO[3,2-D]PYRIMIDIN-4-ONE
    • MFCD03011928
    • 18678-14-3
    • 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one
    • CHEMBL4455946
    • DTXSID00363324
    • AKOS005100526
    • SCHEMBL7121620
    • Bionet2_001640
    • AKOS015993447
    • F15161
    • 7R-1306
    • 7R-1324
    • A23830
    • MDL: MFCD03011928
    • Inchi: 1S/C12H8N2OS/c15-12-10-9(6-7-16-10)13-11(14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
    • InChI Key: IQFQFNJSTCCSSP-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C(NC(C1C=CC=CC=1)=N2)=O

Computed Properties

  • Exact Mass: 228.03600
  • Monoisotopic Mass: 228.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 69.7Ų

Experimental Properties

  • PSA: 74.25000
  • LogP: 3.06390

2-Phenylthieno[3,2-d]pyrimidin-4-ol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenylthieno[3,2-d]pyrimidin-4-ol Production Method

2-Phenylthieno[3,2-d]pyrimidin-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:18678-14-3)2-Phenylthieno[3,2-d]pyrimidin-4-ol
Order Number:A23830
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):202.0
Email:sales@amadischem.com

Additional information on 2-Phenylthieno[3,2-d]pyrimidin-4-ol

2-Phenylthieno[3,2-d]pyrimidin-4-ol (CAS No. 18678-14-3): An Overview of Its Structure, Properties, and Applications

2-Phenylthieno[3,2-d]pyrimidin-4-ol (CAS No. 18678-14-3) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological properties, including anticancer, antiviral, and anti-inflammatory activities.

The structure of 2-Phenylthieno[3,2-d]pyrimidin-4-ol is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group attached at the 2-position. The presence of the hydroxyl group at the 4-position adds to its chemical reactivity and biological significance. The molecular formula of this compound is C15H10N2OS, and its molecular weight is approximately 270.31 g/mol.

In recent years, extensive research has been conducted to explore the biological activities of 2-Phenylthieno[3,2-d]pyrimidin-4-ol. One of the most notable findings is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Beyond its anticancer properties, 2-Phenylthieno[3,2-d]pyrimidin-4-ol has also been investigated for its antiviral activity. Research has demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex viruses. The antiviral mechanism is thought to involve the disruption of viral protein synthesis or the inhibition of viral entry into host cells.

The anti-inflammatory properties of 2-Phenylthieno[3,2-d]pyrimidin-4-ol have also been explored. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have potential therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its biological activities, the chemical synthesis of 2-Phenylthieno[3,2-d]pyrimidin-4-ol has been optimized to improve yield and purity. Various synthetic routes have been developed, including multistep processes involving condensation reactions and cyclizations. These synthetic methods have enabled researchers to produce sufficient quantities of the compound for further biological testing and drug development.

The pharmacokinetic properties of 2-Phenylthieno[3,2-d]pyrimidin-4-ol have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a reasonable half-life in vivo, which are important factors for drug development.

Despite its promising biological activities and favorable pharmacokinetic properties, further research is needed to fully understand the potential therapeutic applications of 2-Phenylthieno[3,2-d]pyrimidin-4-ol. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials will provide crucial data on dosing regimens, side effects, and overall therapeutic benefits.

In conclusion, 2-Phenylthieno[3,2-d]pyrimidin-4-ol (CAS No. 18678-14-3) is a promising compound with a wide range of potential applications in medicine. Its unique structure and diverse biological activities make it an attractive candidate for further research and development in the fields of oncology, virology, and immunology. As more data become available from ongoing studies and clinical trials, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18678-14-3)2-Phenylthieno[3,2-d]pyrimidin-4-ol
A23830
Purity:99%
Quantity:1g
Price ($):202.0
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